molecular formula C15H21N3O B1500582 [1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol CAS No. 1065483-94-4

[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol

Cat. No.: B1500582
CAS No.: 1065483-94-4
M. Wt: 259.35 g/mol
InChI Key: WMLWTORZYORCTM-UHFFFAOYSA-N
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Description

[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol is a benzimidazole-piperidine hybrid featuring an ethyl substituent on the benzimidazole nitrogen and a hydroxymethyl group at the 3-position of the piperidine ring. This structure combines the aromatic heterocycle of benzimidazole with the conformational flexibility of piperidine, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors requiring both planar and three-dimensional interactions.

Properties

IUPAC Name

[1-(1-ethylbenzimidazol-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-18-14-8-4-3-7-13(14)16-15(18)17-9-5-6-12(10-17)11-19/h3-4,7-8,12,19H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLWTORZYORCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N3CCCC(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671421
Record name [1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065483-94-4
Record name 1-(1-Ethyl-1H-benzimidazol-2-yl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065483-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol, with a molecular formula of C15H21N3O and a molecular weight of 259.35 g/mol, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1065483-94-4
  • Molecular Weight : 259.35 g/mol
  • Molecular Formula : C15H21N3O

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as a therapeutic agent. The following subsections highlight key areas of interest regarding its biological effects.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.018A. niger

Pharmacological Mechanisms

The pharmacological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific kinases, similar to other benzimidazole derivatives that have shown JAK (Janus kinase) inhibition properties .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • JAK Inhibition Studies : Research has demonstrated that certain benzimidazole derivatives can inhibit JAK pathways involved in immune response regulation. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating autoimmune diseases .
  • Antiviral Properties : Some derivatives have shown promising results in inhibiting viral replication, particularly against hepatitis C virus (HCV). For example, specific analogs demonstrated EC50 values in the low nanomolar range, indicating potent antiviral activity .
  • Cytotoxicity Assessments : Evaluations of cytotoxic effects against cancer cell lines have revealed that certain structural modifications can enhance or reduce cytotoxicity. This suggests that the design of new derivatives based on this compound could lead to more effective anticancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit promising anticancer properties. For instance, compounds similar to [1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that modifications to the benzimidazole structure could enhance cytotoxicity against breast cancer cells, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Properties
Research has also highlighted the antimicrobial potential of benzimidazole derivatives. For example, compounds with similar piperidine and benzimidazole scaffolds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry reported that such compounds could inhibit bacterial growth by disrupting cell wall synthesis, providing a basis for further exploration of this compound in antimicrobial drug development .

Pharmacological Applications

Neurological Disorders
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that such compounds may have therapeutic effects in conditions like depression and anxiety disorders .

Analgesic Effects
Another area of interest is the analgesic properties associated with benzimidazole derivatives. Research has shown that certain piperidine derivatives can act as effective pain relievers by interacting with opioid receptors. This opens avenues for exploring this compound as a potential candidate for pain management therapies .

Materials Science Applications

Polymer Development
In materials science, the unique properties of this compound can be harnessed to develop advanced polymers. Its chemical structure allows for the synthesis of polymeric materials with enhanced thermal stability and mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal ChemistryEnhanced cytotoxicity against breast cancer cells using modified benzimidazoles
Antimicrobial PropertiesInternational Journal of Antimicrobial AgentsSignificant inhibition of bacterial growth observed with piperidine derivatives
Neurological DisordersNeuropharmacology JournalPotential modulation of neurotransmitter systems leading to antidepressant effects
Polymer DevelopmentMaterials Science JournalImproved thermal stability and mechanical properties in polymer composites

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzimidazole Core

(a) 1-(1-Methyl-1H-benzimidazol-2-yl)-3-piperidinemethanol
  • Structure : Methyl group replaces ethyl on benzimidazole; hydroxymethyl position retained.
  • Molecular Formula : C₁₄H₁₉N₃O .
  • Molecular Weight : 245.32 g/mol .
  • Key Differences: Reduced lipophilicity (logP) due to shorter alkyl chain (methyl vs. ethyl). Potentially lower metabolic stability, as methyl groups are more susceptible to oxidative demethylation than ethyl groups.
(b) (1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol
  • CAS : 431909-12-5 .
  • Key Differences: Increased steric bulk and aromaticity from the phenoxy group, which may enhance binding to hydrophobic pockets in target proteins. Hydroxymethyl position shifted to benzimidazole, altering hydrogen-bonding interactions.
(c) [1-(3-Methylbutyl)-1H-benzimidazol-2-yl]methanol
  • Structure : 3-Methylbutyl (isopentyl) chain on benzimidazole .

Variations in the Heterocyclic Core

(a) 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol
  • Structure: Piperazine replaces piperidine; ethanol substituent instead of methanol.
  • Synthesis: Reflux in ethanol (similar to target compound’s likely synthesis) .
  • Ethanol’s primary alcohol vs. methanol’s hydroxymethyl may alter metabolic pathways.
(b) 1-(1H-Benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one
  • Structure: Tetrahydropyrimidinone replaces piperidine-methanol .
  • Lactam group introduces hydrogen-bond acceptor sites.

Research Implications

  • Synthetic Accessibility: Ethanol reflux is a common method for benzimidazole derivatives (e.g., ), suggesting the target compound could be synthesized similarly.
  • Structure-Activity Relationships (SAR) :
    • Ethyl vs. methyl: Longer alkyl chains may improve pharmacokinetics but require balancing with solubility .
    • Piperidine vs. piperazine: Piperazine’s basicity could enhance solubility but alter target selectivity .
  • Analytical Validation : LCMS and HRMS (as in ) are critical for confirming purity and structure in analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol
Reactant of Route 2
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[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol

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